1-(5-Chloro-2-methoxyphenyl)-3-((1-isonicotinoylpiperidin-4-yl)methyl)urea
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Overview
Description
1-(5-Chloro-2-methoxyphenyl)-3-((1-isonicotinoylpiperidin-4-yl)methyl)urea is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2-methoxyphenyl)-3-((1-isonicotinoylpiperidin-4-yl)methyl)urea typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-methoxyaniline and 1-isonicotinoylpiperidine.
Formation of Urea Derivative: The key step involves the reaction of 5-chloro-2-methoxyaniline with an isocyanate derivative of 1-isonicotinoylpiperidine under controlled conditions to form the urea linkage.
Reaction Conditions: The reaction is usually carried out in a suitable solvent such as dichloromethane or acetonitrile, with a catalyst like triethylamine, at a temperature range of 0-25°C.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include:
Scaling Up: Using larger reactors and continuous flow systems.
Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-2-methoxyphenyl)-3-((1-isonicotinoylpiperidin-4-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxyl derivative, while substitution could result in various substituted urea derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)-3-((1-isonicotinoylpiperidin-4-yl)methyl)urea would depend on its specific biological target. Generally, it might involve:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways Involved: Modulating signaling pathways or inhibiting enzyme activity.
Comparison with Similar Compounds
Similar Compounds
1-(5-Chloro-2-methoxyphenyl)-3-(piperidin-4-yl)urea: Lacks the isonicotinoyl group.
1-(5-Chloro-2-methoxyphenyl)-3-(methyl)urea: Lacks the piperidinyl group.
Uniqueness
1-(5-Chloro-2-methoxyphenyl)-3-((1-isonicotinoylpiperidin-4-yl)methyl)urea is unique due to the presence of both the isonicotinoyl and piperidinyl groups, which may confer specific biological activities and chemical properties not found in similar compounds.
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN4O3/c1-28-18-3-2-16(21)12-17(18)24-20(27)23-13-14-6-10-25(11-7-14)19(26)15-4-8-22-9-5-15/h2-5,8-9,12,14H,6-7,10-11,13H2,1H3,(H2,23,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGYGDHQQAJSCDI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NCC2CCN(CC2)C(=O)C3=CC=NC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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